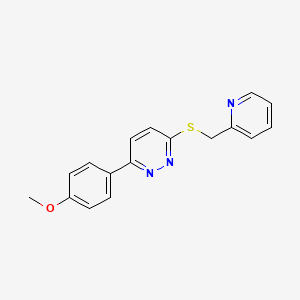
3-(4-Methoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridazine ring, the introduction of the methoxyphenyl group, and the addition of the pyridin-2-ylmethylsulfanyl group. The exact methods would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine ring, the methoxyphenyl group, and the pyridin-2-ylmethylsulfanyl group would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions take place. The pyridazine ring, the methoxyphenyl group, and the pyridin-2-ylmethylsulfanyl group could all potentially participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure .科学的研究の応用
Herbicidal Activities
Compounds structurally related to 3-(4-Methoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine have been investigated for their herbicidal properties. Notably, derivatives of 3-substituted benzyloxy or phenoxy groups attached to a pyridazine ring have demonstrated significant herbicidal activities, underlining the critical role of the substituted phenoxy group and the electron-withdrawing group for enhanced effectiveness. This area of research highlights the potential application of these compounds in agricultural science for the development of novel herbicides with high activity and specificity (Xu et al., 2012).
Antiviral Activity
Research into antiviral compounds has identified derivatives of the pyridazine class as potent inhibitors of rhinoviruses, suggesting a promising avenue for therapeutic intervention against common cold viruses. The study underscores the variable susceptibility among different rhinovirus serotypes to these compounds, paving the way for targeted antiviral drug development (Andries et al., 2005).
Antibacterial Activity
The reactivity of 3-hydrazino-4-(2-methoxymethylphenyl)-6-aryl pyridazine towards various reagents has led to the synthesis of novel heterocycles with significant antibacterial activity. These findings highlight the potential of such compounds in the development of new antibacterial agents to combat resistant bacterial strains (Mohamed, 2004).
Chemical Sensing
A notable application of pyridazine derivatives includes the development of fluorescent probes for metal ion detection. Specifically, a water-soluble, small molecular weight fluorescent probe based on the pyridine-pyridone skeleton demonstrated enhanced fluorescence in the presence of Zn(2+), indicating its utility in chemical sensing and environmental monitoring (Hagimori et al., 2011).
Water Oxidation Catalysis
In the field of catalysis, certain Ru complexes incorporating pyridazine ligands have shown effectiveness in water oxidation reactions. This research opens new pathways for developing catalysts that are crucial for energy conversion processes, particularly in the context of renewable energy sources (Zong & Thummel, 2005).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(4-methoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-21-15-7-5-13(6-8-15)16-9-10-17(20-19-16)22-12-14-4-2-3-11-18-14/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHCYLJWENEXQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


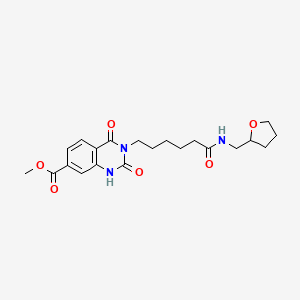
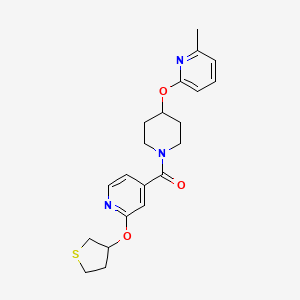
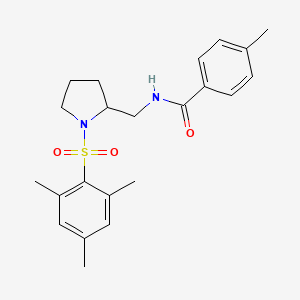
![6,7-Dihydroimidazo[1,2-A]pyrazin-8(5H)-one](/img/structure/B2759500.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2759502.png)
![Methyl (2S)-2-amino-2-[(2S)-2,3-dihydro-1-benzofuran-2-yl]acetate;hydrochloride](/img/structure/B2759506.png)
![2-({[2-(1,3-Dithiolan-2-yl)-4-nitrophenyl]sulfanyl}methyl)furan](/img/structure/B2759507.png)
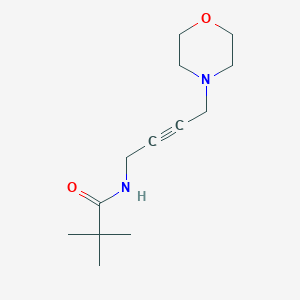
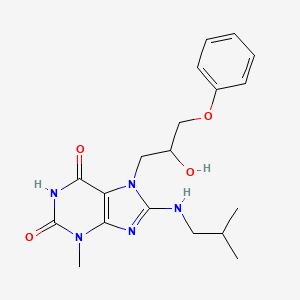
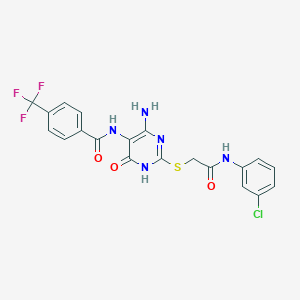
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2759516.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-difluorobenzamide](/img/structure/B2759518.png)